molecular formula C13H15NO5S B3165199 1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carboxylic acid CAS No. 897767-54-3

1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carboxylic acid

Cat. No.: B3165199
CAS No.: 897767-54-3
M. Wt: 297.33 g/mol
InChI Key: JMMANXASCMBHLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carboxylic acid is a heterocyclic compound featuring a tetrahydropyridine ring substituted at the 1-position with a 4-methoxyphenylsulfonyl group and a carboxylic acid moiety at the 4-position.

Properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-3,6-dihydro-2H-pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5S/c1-19-11-2-4-12(5-3-11)20(17,18)14-8-6-10(7-9-14)13(15)16/h2-6H,7-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMANXASCMBHLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(=CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carboxylic acid typically involves the following steps:

    Formation of the Tetrahydropyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.

    Methoxylation: The methoxy group is introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of sulfonamides or sulfonate esters.

Scientific Research Applications

1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to various biological effects.

Comparison with Similar Compounds

1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridine-4-carboxylic Acid

  • Molecular Formula: C₁₁H₁₇NO₄ .
  • Key Features: The tert-butoxycarbonyl (Boc) group serves as a protective group for amines, enhancing stability during synthesis.
  • Synthesis : Reported in low yields (5%) under acidic conditions due to Boc group sensitivity .

1,2,3,6-Tetrahydropyridine-4-carboxylic Acid Hydrochloride

  • Molecular Formula: C₆H₉NO₂·HCl .
  • Key Features : The hydrochloride salt form increases water solubility, critical for pharmaceutical formulations. The absence of a sulfonyl or other substituents simplifies the structure but may limit receptor-binding specificity.

1-(4-Methylbenzyl)-1,2,3,6-tetrahydropyridine-4-carboxylic Acid

  • Molecular Formula: C₁₄H₁₇NO₂ .
  • Key Features : The 4-methylbenzyl group introduces lipophilicity, contrasting with the polar sulfonyl group in the target compound. This difference could influence blood-brain barrier penetration or metabolic stability.

1,2,3,6-Tetrahydropyridine-4-sulfonic Acid (DHP4S)

  • Key Features: The sulfonic acid group (-SO₃H) increases acidity and polarity compared to the sulfonyl (-SO₂-) group in the target compound.

Physicochemical Properties

Compound Molecular Weight Solubility Key Substituent
Target Compound Not Provided Likely polar solvents* 4-Methoxyphenylsulfonyl
1-(tert-Butoxycarbonyl) derivative 227.26 g/mol Moderate (Boc group) tert-Butoxycarbonyl
Hydrochloride Salt 127.14 g/mol High (aqueous) None
DHP4S Not Provided High (sulfonic acid) Sulfonic Acid

*Inferred from , where the unsubstituted tetrahydropyridine-4-carboxylic acid shows preference for polar solvents.

Biological Activity

1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C13H15NO4S
  • Molecular Weight : 285.33 g/mol
  • IUPAC Name : this compound

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

  • Potassium Channel Modulation : Some derivatives have been shown to interact with potassium channels (e.g., TASK-1) which are implicated in cardiac rhythm regulation and could be beneficial in treating arrhythmias .
  • Cytotoxicity : In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .

Biological Activity Overview

Activity TypeDescriptionReferences
Anticancer Activity Exhibits cytotoxicity against MCF-7 and MDA-MB-468 cancer cell lines.
Cardiovascular Effects Potential antiarrhythmic properties through potassium channel modulation.
Neuroprotective Effects Possible protective effects against neurodegenerative conditions.
Toxicological Studies Evaluated for effects on zebrafish testis; showed degenerative changes.

1. Anticancer Efficacy

A study evaluating the cytotoxic effects of related compounds found that 1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine derivatives induced apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-468). The mechanism involved the activation of caspases leading to programmed cell death .

2. Cardiovascular Applications

Another research highlighted the role of sulfonyl derivatives in modulating potassium channels. Specifically, compounds similar to 1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine were noted for their potential in managing atrial fibrillation by stabilizing cardiac action potentials through TASK channel inhibition .

3. Toxicological Assessment

Research on zebrafish models indicated that exposure to related thiazolidinone compounds resulted in significant ultrastructural damage in testicular tissues. This raises concerns regarding the safety profile of these compounds when considering therapeutic applications .

Q & A

Q. Key Citations

  • Multi-component synthesis
  • Spectroscopic characterization
  • Biological screening frameworks
  • Safety and stability guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.